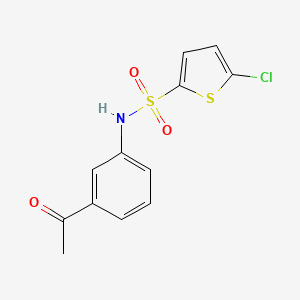

N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

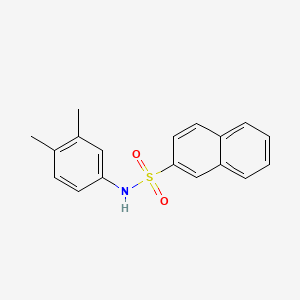

The synthesis of sulfonamide derivatives often involves routes that prioritize efficiency, yield, and purity. For example, a highly efficient and simple route to synthesize related sulfonamide compounds under base conditions has been reported, offering excellent yields, short reaction times, and high purity. Such methods typically utilize 1H-NMR, FT-IR, and UV-Vis spectroscopy for structural elucidation, and crystal structures are often determined by single crystal X-ray structure analysis (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their V-shape conformation, with dihedral angles formed between substituted benzene rings. Crystal packing involves N–H···O and C–H···O hydrogen bonds, along with weak C−H···O, C−Cl···π, and π···π interactions, stabilizing the crystal structure (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including cyclization and rearrangement. The chemical reactivity can be tailored to yield novel compounds with significant biological activities. Such derivatives have been explored for their antibacterial and antifungal properties through modifications in their molecular structure (Baranovskyi et al., 2018).

Mécanisme D'action

Target of Action

N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have antibacterial properties and are commonly used worldwide . They exhibit their antibacterial activity by inhibiting the synthesis of folic acid in bacteria, which is crucial for the bacteria’s growth and reproduction .

Mode of Action

Sulfonamides, in general, are structural analogs of para-aminobenzoic acid (paba), a substrate of the enzyme dihydropteroate synthetase involved in the synthesis of folic acid . They inhibit this enzyme, thereby blocking the synthesis of folic acid in bacteria .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides disrupt various biochemical pathways in bacteria that depend on folic acid, such as the synthesis of nucleic acids and proteins. This disruption affects the bacteria’s ability to grow and reproduce, effectively stopping the bacterial infection .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide is the inhibition of bacterial growth and reproduction. This is achieved by blocking the synthesis of folic acid, which is essential for the bacteria’s survival .

Action Environment

The action of N-(3-acetylphenyl)-5-chloro-2-thiophenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance can affect the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S2/c1-8(15)9-3-2-4-10(7-9)14-19(16,17)12-6-5-11(13)18-12/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKFWDAXOLGQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-5-chlorothiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)

![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)

acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)